molecular formula C7H9N3OS B8681202 [6-(hydroxymethyl)pyridin-2-yl]thiourea

[6-(hydroxymethyl)pyridin-2-yl]thiourea

Cat. No.: B8681202
M. Wt: 183.23 g/mol
InChI Key: WBVSCEWIFWCMKK-UHFFFAOYSA-N
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Description

[6-(hydroxymethyl)pyridin-2-yl]thiourea is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 6-position and a thiourea group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(hydroxymethyl)pyridin-2-yl]thiourea typically involves the reaction of 6-hydroxymethylpyridine with thiourea under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. These methods aim to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

[6-(hydroxymethyl)pyridin-2-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The thiourea group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 6-Carboxypyridin-2-yl-thiourea.

    Reduction: 6-Hydroxymethyl-pyridin-2-yl-thiol.

    Substitution: Various substituted pyridin-2-yl-thiourea derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-(hydroxymethyl)pyridin-2-yl]thiourea is used as a ligand in the synthesis of metal complexes. These complexes can serve as catalysts in various organic reactions, including hydrogenation and polymerization.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [6-(hydroxymethyl)pyridin-2-yl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and thiourea groups can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: Similar structure but lacks the thiourea group.

    6-Hydroxymethylpyridine-3-boronic acid: Contains a boronic acid group instead of thiourea.

    2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol: Contains a propanol group instead of thiourea.

Uniqueness

[6-(hydroxymethyl)pyridin-2-yl]thiourea is unique due to the presence of both hydroxymethyl and thiourea groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

[6-(hydroxymethyl)pyridin-2-yl]thiourea

InChI

InChI=1S/C7H9N3OS/c8-7(12)10-6-3-1-2-5(4-11)9-6/h1-3,11H,4H2,(H3,8,9,10,12)

InChI Key

WBVSCEWIFWCMKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NC(=S)N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

(6-Amino-pyridin-2-yl)-methanol (6-2, 1.00 g, 8.06 mmol) was dissolved in 20 mL anhydrous CH2Cl2 and 5 mL anhydrous DMF under N2. Benzoylisothiocyanate (1.19 mL, 8.86 mmol) was added and the reaction was stirred at room temperature fro 16 h. The reaction was concentrated in vacuo and to the resulting residue was added 24 mL 1M NaOH (aq) and 24 mL THF. The resulting mixture was heated to reflux for 3 h. The THF was removed in vacuo and a white precipitate formed. The mixture was filtered and washed with water to provide the titled compound as a white solid. 1H NMR(DMSO-d6): δ 10.58 (bs, 1H), 10.48 (bs, 1H), 8.84 (bs, 1H), 7.74 (t, 1H, J=8.1 Hz), 7.06 (d, 1H, J=7.5 Hz), 7.01 (d, 1H, J=8.1 Hz), 5.47 (t, 1H, J=5.9 Hz), 4.47 (d, 2H, J=5.7 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.19 mL
Type
reactant
Reaction Step Three

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